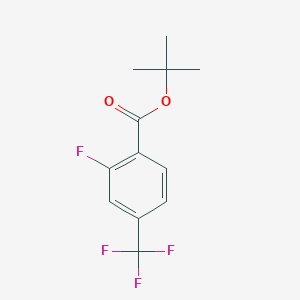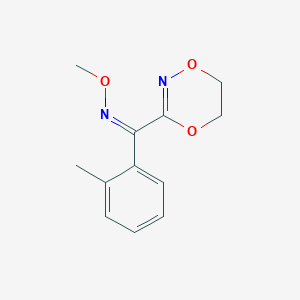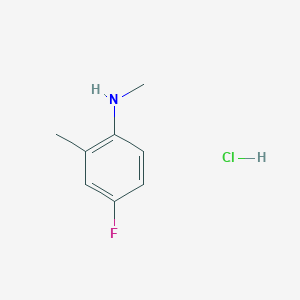![molecular formula C15H19BrFNO3 B8123918 [1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123918.png)
[1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a bromine atom, and a fluorine atom attached to a phenoxymethyl moiety, and a carbamic acid tert-butyl ester group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxymethyl Intermediate: The initial step involves the reaction of 4-bromo-3-fluoro-phenol with an appropriate alkylating agent to form the phenoxymethyl intermediate.
Cyclopropylation: The phenoxymethyl intermediate is then subjected to cyclopropylation using a cyclopropyl halide under basic conditions to introduce the cyclopropyl group.
Carbamate Formation: The final step involves the reaction of the cyclopropylated intermediate with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxymethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and carbamate moieties.
Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with substituted nucleophiles.
Oxidation: Products include oxidized forms of the cyclopropyl and carbamate groups.
Reduction: Reduced forms of the cyclopropyl and carbamate groups.
Hydrolysis: The corresponding carbamic acid and alcohol.
科学的研究の応用
Chemistry
In chemistry, [1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to undergo various chemical modifications makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of [1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and the carbamic acid ester moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(4-Bromo-3-nitro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
IUPAC Name |
tert-butyl N-[1-[(4-bromo-3-fluorophenoxy)methyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-14(2,3)21-13(19)18-15(6-7-15)9-20-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLXFNJALARCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123837.png)
![[(2R,4aR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B8123843.png)
![4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine](/img/structure/B8123848.png)

![N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8123851.png)
![4-[2-(3,3-Difluoro-piperidin-1-yl)-ethyl]-phenylamine](/img/structure/B8123857.png)



![[1-(4-Azidobenzoyl)piperidin-3-yl]methanol](/img/structure/B8123899.png)




